2,5-Pyrrolidinedione, 1-[4-(2-phenyldiazenyl)phenyl]-3-(4-thiomorpholinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}-3-(THIOMORPHOLIN-4-YL)PYRROLIDINE-2,5-DIONE is a complex organic compound featuring a pyrrolidine-2,5-dione core, a phenyl diazenyl group, and a thiomorpholine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}-3-(THIOMORPHOLIN-4-YL)PYRROLIDINE-2,5-DIONE typically involves multi-step organic reactions
Pyrrolidine-2,5-dione Core Synthesis: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Phenyl Diazenyl Group: This step involves the diazotization of aniline derivatives followed by coupling with the pyrrolidine-2,5-dione core.
Thiomorpholine Moiety Addition: The final step includes the nucleophilic substitution reaction to introduce the thiomorpholine group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production would require careful control of reaction conditions and purification processes to ensure consistency and quality.
Analyse Chemischer Reaktionen
Types of Reactions
1-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}-3-(THIOMORPHOLIN-4-YL)PYRROLIDINE-2,5-DIONE undergoes various chemical reactions, including:
Oxidation: The phenyl diazenyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The thiomorpholine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
1-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}-3-(THIOMORPHOLIN-4-YL)PYRROLIDINE-2,5-DIONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Biological Research: The compound is used in studies related to enzyme inhibition and protein interactions.
Industrial Applications: It may be used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 1-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}-3-(THIOMORPHOLIN-4-YL)PYRROLIDINE-2,5-DIONE involves its interaction with specific molecular targets. The phenyl diazenyl group can interact with enzymes, leading to inhibition or activation of specific pathways. The thiomorpholine moiety may enhance the compound’s binding affinity to certain proteins, influencing its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine-2,5-dione Derivatives: Compounds like 3-chloro-1-aryl pyrrolidine-2,5-diones have similar core structures but different substituents.
Phenyl Diazenyl Compounds: Other compounds with phenyl diazenyl groups may have different biological activities.
Thiomorpholine Derivatives: Compounds containing thiomorpholine moieties are studied for their unique chemical properties.
Uniqueness
1-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}-3-(THIOMORPHOLIN-4-YL)PYRROLIDINE-2,5-DIONE is unique due to the combination of its structural elements, which confer specific chemical and biological properties not found in other similar compounds
Eigenschaften
CAS-Nummer |
441782-78-1 |
---|---|
Molekularformel |
C20H20N4O2S |
Molekulargewicht |
380.5 g/mol |
IUPAC-Name |
1-(4-phenyldiazenylphenyl)-3-thiomorpholin-4-ylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C20H20N4O2S/c25-19-14-18(23-10-12-27-13-11-23)20(26)24(19)17-8-6-16(7-9-17)22-21-15-4-2-1-3-5-15/h1-9,18H,10-14H2 |
InChI-Schlüssel |
NZXMZSQASAWFTA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSCCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)N=NC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.